![molecular formula C18H11ClN2S B2612221 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-95-0](/img/structure/B2612221.png)
2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile
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Description
“2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile” is a chemical compound with the molecular formula C18H11ClN2S . It has an average mass of 322.811 Da and a monoisotopic mass of 322.033142 Da .
Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile” consists of a pyridine ring attached to a phenyl ring via a sulfanyl group . The molecule also contains a nitrile group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Chemiluminescence and Molecular Structure
The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been explored, providing insights into their thermal stability and potential for light emission applications. These compounds demonstrate moderate light yields under specific conditions, hinting at their potential in chemiluminescence-based applications (Watanabe et al., 2010). Furthermore, the molecular structure and spectroscopic properties of a novel thiophene-containing compound were determined, highlighting the role of intramolecular interactions in stabilizing the molecule's geometry and influencing its electronic properties (Mabkhot et al., 2016).
High Refractive Index Materials
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines has led to materials with high refractive indices and small birefringences. These properties, combined with good thermomechanical stabilities, make such materials attractive for applications requiring high-performance optical materials (Tapaswi et al., 2015).
Antitubercular and Anticancer Activities
The selective synthesis of highly substituted pyridine derivatives has shown significant antitubercular activity, offering a promising avenue for the development of new therapeutic agents against Mycobacterium tuberculosis (Manikannan et al., 2010). Additionally, the synthesis and cytotoxicity assay of a thiophene-containing compound provided insights into its non-toxic nature against certain cancer cell lines, suggesting its potential as a safe anticancer agent (Mabkhot et al., 2016).
Vibrational Spectroscopy and Quantum Computational Studies
Vibrational spectroscopic signatures and the effect of rehybridization on the molecular structure of related compounds have been characterized, offering valuable information on their chemical properties and interactions. Such studies contribute to a deeper understanding of the molecular behavior and potential applications of these compounds in various fields (Mary et al., 2022).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-15-7-4-8-16(11-15)22-18-14(12-20)9-10-17(21-18)13-5-2-1-3-6-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKJQUASQAOKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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